N-desmethylclindamycin

Beschreibung

Eigenschaften

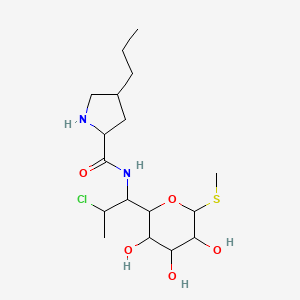

Molekularformel |

C17H31ClN2O5S |

|---|---|

Molekulargewicht |

411.0 g/mol |

IUPAC-Name |

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C17H31ClN2O5S/c1-4-5-9-6-10(19-7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24) |

InChI-Schlüssel |

HDBHHHCDEYATPY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Metabolic Preparation via Hepatic Transformation

In Vitro Hepatic Metabolism

N-Desmethylclindamycin is primarily generated through hepatic metabolism, where cytochrome P450 enzymes catalyze the oxidative N-demethylation of clindamycin. Studies involving animal models, such as rhesus macaques, have demonstrated this metabolic pathway. Plasma samples collected after clindamycin administration show detectable levels of this compound, confirming its formation in vivo.

Experimental Protocol

Hepatic microsomal incubations are a standard method for in vitro metabolite preparation. Liver microsomes isolated from species such as humans or primates are incubated with clindamycin in the presence of NADPH (a cofactor for cytochrome P450 enzymes). The reaction mixture is maintained at 37°C, and aliquots are periodically analyzed via LC/MS to monitor metabolite formation.

Chemical Synthesis via Demethylation

Selective N-Demethylation Strategies

Chemical synthesis of this compound involves the selective removal of the methyl group from the parent compound’s tertiary amine. Reagents such as boron tribromide (BBr₃) or chloroformates are employed under anhydrous conditions to avoid side reactions.

Reaction Conditions

A typical procedure involves dissolving clindamycin in dichloromethane and adding BBr₃ dropwise at −78°C. The reaction is stirred for 12–24 hours, followed by quenching with methanol. The crude product is purified via column chromatography to isolate this compound.

Challenges in Selectivity

The tertiary amine structure of clindamycin complicates selective demethylation. Competing reactions, such as oxidation or hydrolysis, may occur, necessitating precise control of reaction temperature and stoichiometry. Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the absence of structural isomers.

Analytical Validation of Synthesis Products

Liquid Chromatography/Mass Spectrometry (LC/MS)

LC/MS is the gold standard for confirming the identity and purity of this compound. The ASM Journals study utilized a C18 column with a mobile phase of acetonitrile and 0.1% formic acid, achieving baseline separation of clindamycin and its metabolites.

Mass Spectral Data

This compound exhibits a molecular ion peak at m/z 424.2 ([M+H]⁺), corresponding to a molecular weight of 423.5 g/mol. Fragmentation patterns distinguish it from clindamycin (m/z 425.2) and clindamycin sulfoxide (m/z 457.2).

Quantification Limits

The lower limit of quantification (LLOQ) for this compound in plasma is reported as 1.95 μg/liter, with intra-assay precision within ±18.1%.

Comparative Analysis of Preparation Methods

Metabolic vs. Chemical Synthesis

| Parameter | Metabolic Preparation | Chemical Synthesis |

|---|---|---|

| Yield | 20–30% of total metabolites | 40–60% (theoretical) |

| Purity | Requires chromatographic purification | High with optimized conditions |

| Cost | High (enzyme sources) | Moderate (reagent costs) |

| Scalability | Limited by enzyme availability | Suitable for industrial scale |

Advantages of Hepatic Transformation

- Biologically relevant pathway.

- No requirement for hazardous reagents.

Advantages of Chemical Synthesis

- Higher theoretical yields.

- Scalable for bulk production.

Analyse Chemischer Reaktionen

N-Desmethylclindamycin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Clindamycin-Sulfoxid zu bilden.

N-Demethylierung: Diese Reaktion ist für seine Bildung aus Clindamycin verantwortlich.

Hydrolyse: Unter bestimmten Bedingungen kann es einer Hydrolyse unterliegen, um verschiedene Produkte zu ergeben.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Cytochrom-P450-Enzyme für die N-Demethylierung und Oxidationsmittel für Oxidationsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Clindamycin-Sulfoxid und andere Nebenmetabolite .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

N-desmethylclindamycin retains many of the pharmacological properties of clindamycin, making it relevant in treating infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics.

Antimicrobial Activity

- Mechanism of Action : this compound works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This action is crucial against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae.

- Clinical Use : It is particularly effective in treating skin and soft tissue infections, respiratory tract infections, and certain bone infections. It is also used as an alternative for patients allergic to penicillin .

Treatment of Acne

- This compound is often included in topical formulations for acne treatment due to its anti-inflammatory properties and effectiveness against Propionibacterium acnes, the bacteria primarily responsible for acne lesions .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use.

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed when administered orally. |

| Distribution | Widely distributed in body tissues; crosses the blood-brain barrier. |

| Metabolism | Primarily metabolized in the liver; this compound is one of the main metabolites formed from clindamycin. |

| Excretion | Excreted mainly via urine; renal function affects clearance. |

Resistance Mechanisms

The emergence of antibiotic resistance remains a critical challenge in infectious disease management. This compound is subject to resistance mechanisms similar to those affecting clindamycin:

- Methylation of 23S rRNA : This alteration prevents binding of the antibiotic to its target site.

- Efflux Pumps : Bacterial cells may express pumps that expel the antibiotic, reducing its efficacy .

Case Studies and Research Findings

Numerous studies have evaluated the efficacy and safety profiles of this compound:

Case Study 1: Efficacy Against MRSA

- A clinical trial assessed this compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) in skin infections.

- Findings : The study reported high clinical cure rates, supporting its use as a viable treatment option for MRSA-related infections .

Case Study 2: Use in Acne Treatment

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Key Observations :

- Clindamycin sulfoxide and This compound are both pharmacologically active metabolites, but the former is more abundant due to preferential oxidative metabolism .

- Prodrugs like clindamycin phosphate and triacetylclindamycin require enzymatic conversion to clindamycin for activity, limiting their direct antimicrobial potency .

Pharmacological and Toxicological Data

Antimicrobial Potency

While clindamycin sulfoxide retains ~30–50% of the parent drug’s activity, this compound exhibits comparable potency to clindamycin in vitro . However, its lower plasma concentrations (due to minor metabolic production) limit its clinical significance .

Toxicity Profile

- Environmental Toxicity : Both clindamycin and this compound pose risks to aquatic ecosystems, with additive effects observed in toxicity models. The German Environment Agency (UBA) reports that this compound’s toxicity parallels clindamycin’s, necessitating combined environmental monitoring .

- difficile infection risk) .

Environmental and Regulatory Considerations

Environmental Persistence

- Clindamycin and its metabolites are detected in water systems, with clindamycin concentrations exceeding the Annual Average Environmental Quality Standard (AA-QS) of 0.044 μg/L in German watercourses .

- Data Gaps : Monitoring data for this compound and clindamycin sulfoxide remain sparse, hindering comprehensive risk assessments .

Regulatory Status

- EU Watch List : Clindamycin is proposed for inclusion in the 4th Watch List under the Water Framework Directive due to environmental risks, with emphasis on monitoring its metabolites .

- Drug Approval Guidelines: Regulatory bodies like the FDA and EMA require detailed metabolite profiles during drug development, as outlined in nonclinical study guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.